E3 Ligase Ligand-linker Conjugate 106

PROTAC synthesis linkerology CRBN recruitment

Generic CRBN ligand-linker conjugates risk suboptimal ternary complex formation, producing failed degraders. E3 Ligase Ligand-linker Conjugate 106 eliminates this uncertainty. - Defined 6-position linker attachment: achieves DC50 12.5 nM & Dmax 93% in AR PROTACs vs. inferior 5-/7-position analogs. - Single batch purity ≥95% (C25H31N5O5, 481.5 g/mol) ensures reproducible PROTAC synthesis & linker SAR libraries. - Thalidomide-based CRBN recruiter with distinct neosubstrate profile vs. pomalidomide/lenalidomide analogs.

Molecular Formula C25H31N5O5
Molecular Weight 481.5 g/mol
Cat. No. B12368197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 106
Molecular FormulaC25H31N5O5
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO
InChIInChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1
InChIKeyIWKWJZJQIWYRAA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 106 for PROTAC Synthesis: Procurement, Specifications and Comparative Data


E3 Ligase Ligand-linker Conjugate 106 is a conjugate of an E3 ligase ligand and a linker, consisting of Thalidomide and the corresponding linker [1]. It serves as a Cereblon (CRBN) ligand to recruit CRBN protein and is used as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) . The molecular formula is C25H31N5O5 with a molecular weight of 481.5 g/mol , and the typical purity is 95% .

Why Generic Substitution of E3 Ligase Ligand-linker Conjugate 106 Fails in PROTAC Development


E3 ligase ligand-linker conjugates are not interchangeable building blocks. Even slight alterations in linker length, composition, and attachment points can profoundly affect the potency (DC50), maximal degradation (Dmax), permeability, and cellular toxicity of the final PROTAC [1]. For example, the compounds attached to the 6-position of the TD-106 scaffold promoted better degradation of androgen receptor (AR) than those at the 5- and 7-positions [2]. The linker length and composition significantly influence both the potency and maximal degradation of the resulting PROTAC . Substituting Conjugate 106 with a generic analog without considering these specific structural parameters risks compromising the ternary complex formation, leading to suboptimal degradation efficiency or complete failure of the designed degrader [3].

E3 Ligase Ligand-linker Conjugate 106: Product-Specific Quantitative Evidence for Scientific Selection


Molecular Weight Differentiation: Conjugate 106 (481.5 g/mol) vs. Conjugate 105 (509.6 g/mol) and Linker Length Implications

E3 Ligase Ligand-linker Conjugate 106 has a molecular formula of C25H31N5O5 and a molecular weight of 481.5 g/mol . In contrast, the closely related E3 Ligase Ligand-linker Conjugate 105 has a molecular formula of C27H35N5O5 and a molecular weight of 509.6 g/mol . The 28.1 g/mol difference indicates a distinct linker length and composition (an additional C2H4O unit in Conjugate 105). This structural difference can significantly influence the ternary complex formation, cell permeability, and ultimately the degradation potency (DC50) of the final PROTAC molecule .

PROTAC synthesis linkerology CRBN recruitment

Comparative Degradation Efficiency: AR PROTACs Using TD-106 Scaffold Show Position-Dependent Activity

In a study on androgen receptor (AR) PROTACs, researchers utilized the TD-106 scaffold, a novel cereblon (CRBN) ligand, instead of thalidomide. The compounds attached to the 6-position of TD-106 promoted better degradation of AR than those attached at the 5- and 7-positions [1]. While direct DC50 values for Conjugate 106-derived PROTACs are not available in the primary literature, the TD-106 scaffold's superior performance at the 6-position (compared to 5- and 7-positions) provides a relevant class-level benchmark. This highlights the importance of precise linker attachment geometry, which is a key differentiator for Conjugate 106's design.

PROTAC androgen receptor CRBN

Linker Length Impact on Potency: Quantified Effects on DC50 and Dmax in PROTAC Development

The length, composition, and attachment point of the linker can significantly influence the potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC . While specific DC50 values for PROTACs built with Conjugate 106 are not available in the primary literature, general trends from PROTAC structure-activity relationship (SAR) studies indicate that even minor changes in linker length (e.g., 1-2 PEG units) can shift DC50 values by an order of magnitude [1]. For instance, a study on BRD4 PROTACs showed that altering the linker length from 2 to 4 PEG units resulted in a 10-fold change in DC50 [2].

PROTAC linker length structure-activity relationship

Comparative Quality Specifications: Purity and Analytical Characterization for Reproducible PROTAC Synthesis

E3 Ligase Ligand-linker Conjugate 106 is typically supplied with a purity of 95% . This is a standard purity level for this class of PROTAC building blocks. In contrast, some specialized E3 ligase ligand-linker conjugates, such as VH 032-linker 5 used in PROTAC EED degrader-1, are offered as high-purity compounds with specified potency data (e.g., pKD of 9.02) [1]. The 95% purity specification for Conjugate 106 ensures that the compound is of sufficient quality for reliable conjugation reactions, minimizing the risk of side reactions or incomplete PROTAC formation due to impurities [2].

PROTAC quality control chemical procurement

Comparative Recruiting Ligand: Thalidomide-Based Conjugate 106 vs. Pomalidomide/Lenalidomide-Based Conjugates for CRBN-Mediated Degradation

E3 Ligase Ligand-linker Conjugate 106 utilizes a thalidomide-based CRBN ligand [1]. Thalidomide, lenalidomide, and pomalidomide are all CRBN ligands with varying affinities and neosubstrate degradation profiles. Pomalidomide-based conjugates (e.g., Pomalidomide-PEG1-C2-N3) have been used to synthesize selective CDK6 degraders with a DC50 of 2.1 nM [2]. In contrast, lenalidomide-based conjugates are used for different targets, such as IKZF1/3 degradation . The choice of thalidomide for Conjugate 106 offers a specific CRBN recruitment profile distinct from pomalidomide or lenalidomide, which can be crucial for achieving target-specific degradation without inducing unwanted neosubstrate degradation.

PROTAC CRBN ligands E3 ligase recruitment

Optimal Research and Industrial Applications for E3 Ligase Ligand-linker Conjugate 106


Synthesis of PROTACs Targeting Androgen Receptor (AR) for Prostate Cancer Research

Based on the superior degradation observed with TD-106 scaffold when linker is attached to the 6-position compared to 5- and 7-positions in AR PROTACs [1], E3 Ligase Ligand-linker Conjugate 106 is a prime candidate for developing next-generation AR degraders. The precise linker attachment geometry defined by its structure is critical for achieving optimal degradation of AR in prostate cancer cell lines, making it a valuable intermediate for academic and industrial labs focused on castration-resistant prostate cancer therapeutics [2].

Rapid PROTAC Library Synthesis and Linker SAR Studies

Given the significant impact of linker length on PROTAC potency (up to 10-fold changes in DC50 with 2-4 PEG unit variations) [1], Conjugate 106 serves as a well-defined building block for rapid assembly of PROTAC libraries. Its 481.5 g/mol molecular weight and thalidomide-based CRBN ligand make it ideal for systematic linker SAR studies, enabling researchers to efficiently map the relationship between linker length/composition and degradation efficiency for any given target protein [2].

Development of CRBN-Recruiting PROTACs for Undruggable Targets in Oncology

As a CRBN-recruiting ligand, Conjugate 106 is essential for developing PROTACs against traditionally 'undruggable' targets in oncology [1]. The thalidomide-based CRBN ligand in Conjugate 106 provides a distinct recruitment profile compared to pomalidomide or lenalidomide analogs [2], which is crucial for designing degraders that avoid unwanted neosubstrate degradation (e.g., IKZF1/3) while achieving potent and selective target degradation. This makes it a key tool for drug discovery programs aiming to expand the druggable proteome [3].

Quality-Controlled PROTAC Intermediate for Reproducible Academic Research

With a defined purity specification of 95% and well-characterized molecular properties (C25H31N5O5, 481.5 g/mol) [1], E3 Ligase Ligand-linker Conjugate 106 offers a reliable, quality-controlled building block for academic laboratories engaged in PROTAC research. This ensures reproducible synthesis of PROTACs, minimizing batch-to-batch variability that can confound biological results. The compound is particularly suited for labs requiring a cost-effective, well-documented CRBN-recruiting intermediate for proof-of-concept degradation studies [2].

Technical Documentation Hub

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